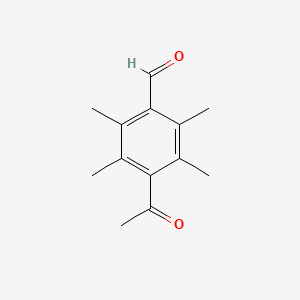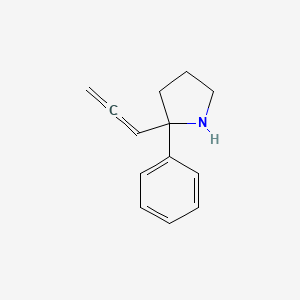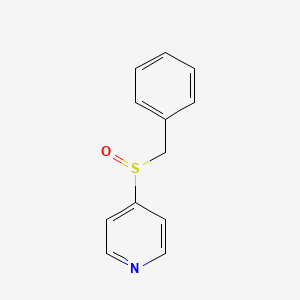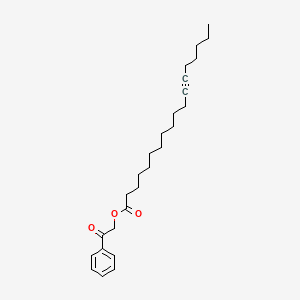
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C13H16O2. It is a derivative of benzaldehyde, characterized by the presence of four methyl groups and an acetyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5,6-tetramethylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4-Acetyl-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Acetyl-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the reactivity of the compound is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the acetyl group. These effects modulate the compound’s behavior in electrophilic and nucleophilic reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylbenzaldehyde: Lacks the acetyl group, making it less reactive in certain acylation reactions.
3,5-Dimethylbenzaldehyde: Contains fewer methyl groups, resulting in different steric and electronic properties.
4-Hydroxy-3,5-dimethylbenzaldehyde: Contains a hydroxyl group, which significantly alters its reactivity and applications.
Uniqueness
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is unique due to the presence of both the acetyl and multiple methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
88339-45-1 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-acetyl-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-7-9(3)13(11(5)15)10(4)8(2)12(7)6-14/h6H,1-5H3 |
InChI Key |
ASFNDGWYQWFPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)


